Ionization Energy Elevation: A Quantitative Measure of Electronic Modulation by Fluorine
The vertical ionization energy (IE) of 2,3-difluoropyrazine is 10.35 eV, as determined by photoelectron spectroscopy [1]. This value represents a significant increase compared to the IE of unsubstituted pyrazine, which is reported as 9.29 ± 0.01 eV [2]. The +1.06 eV shift directly quantifies the strong electron-withdrawing effect of the two ortho-fluorine substituents, which stabilizes the highest occupied molecular orbital (HOMO).
| Evidence Dimension | Vertical Ionization Energy (IE) |
|---|---|
| Target Compound Data | 10.35 eV |
| Comparator Or Baseline | Pyrazine: 9.29 ± 0.01 eV |
| Quantified Difference | +1.06 eV (11.4% increase) |
| Conditions | Gas phase photoelectron spectroscopy (PE) |
Why This Matters
This quantitative shift in ionization energy serves as a direct proxy for the altered electron density and redox properties of the pyrazine core, which are critical parameters in designing charge-transfer complexes, electron-deficient ligands, and evaluating stability against oxidative degradation.
- [1] Van den Ham, D. M. W.; Van der Meer, D.; Feil, D. Photoelectron spectra of fluorine-substituted diazabenzenes. J. Electron Spectrosc. Relat. Phenom. 1974, 3, 479. Data compiled in NIST Chemistry WebBook, SRD 69. View Source
- [2] Comments on the Rydberg spectrum of pyrazine. Sci. Direct, 2004. (Reported IP 9.28 ± 0.01 eV). View Source
